5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one
Description
The compound 5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one (molecular formula: C₁₂H₁₂N₂O₃S; molecular weight: 264.30 g/mol) is a thiazolidinone derivative characterized by a central thiazolidin-4-one core substituted with a 3,4-dimethoxyphenylmethylene group at position 5 and an imino group at position 4 . This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies. Key spectral data include ¹H-NMR (δ 3.85–3.91 ppm for methoxy groups) and MS (m/z 264 [M⁺]), consistent with its molecular formula .
Properties
IUPAC Name |
(5Z)-4-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-16-8-4-3-7(5-9(8)17-2)6-10-11(13)14-12(15)18-10/h3-6H,1-2H3,(H2,13,14,15)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGGLQUXLNYRJR-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=NC(=O)S2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=NC(=O)S2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural analogs and their key differences:
Key Observations:
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound enhances electron-donating capacity compared to nitro-furyl (electron-withdrawing) or fluorophenyl (moderately electron-withdrawing) groups in analogs .
- Biological Activity: Thioxo derivatives (e.g., compound D8) exhibit confirmed antimicrobial activity, suggesting that the imino group in the target compound may require bioisosteric modification for similar efficacy .
- Toxicity: Triazole-based dimethoxyphenyl analogs show lower predicted acute toxicity (LD₅₀ > 500 mg/kg) compared to thiazolidinones, likely due to reduced metabolic instability .
Spectral Data:
Pharmacological Potential
- Antimicrobial Activity : Rhodanine derivatives (e.g., D8) inhibit Staphylococcus aureus (MIC = 32 µg/mL), implying that the target compound’s dimethoxyphenyl group could enhance lipophilicity and membrane penetration .
- Antifungal Activity: Thiadiazole-thiazolidinone hybrids (e.g., 2-(2,4-dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one) show moderate activity against Candida albicans, suggesting structure-activity relationships (SAR) dependent on halogen substitution .
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